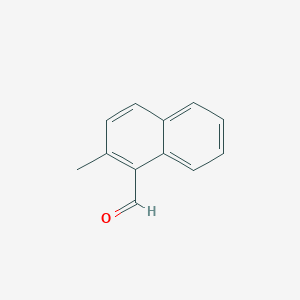

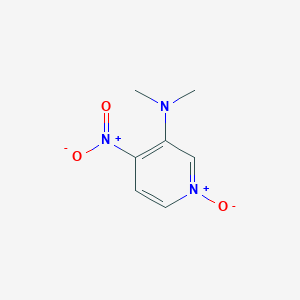

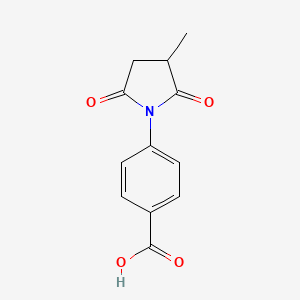

3-氨基-3-(3-乙氧基-4-甲氧基苯基)丙酸

描述

3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid, commonly referred to as 3-AEMPA, is a synthetic amino acid derivative with a wide range of applications in biochemistry and physiology. It is a non-proteinogenic amino acid that has been extensively studied in recent years due to its unique properties and potential therapeutic applications. 3-AEMPA is a colorless, odorless, crystalline solid compound with a molecular weight of 253.33 g/mol and a melting point of 156-158°C. It is soluble in water, ethanol, and chloroform, and has a pKa of 5.3 and a logP of 5.2.

科学研究应用

医药:治疗剂合成

该化合物在治疗剂合成中显示出潜力。 其结构包含氨基和羧酸官能团,使其成为设计具有特定药理特性的药物的通用构建块 。例如,它可用于创建靶向体内特定受体或酶的新型化合物。

生物技术:蛋白质工程

在生物技术中,这种氨基酸衍生物可用于蛋白质工程。通过将其掺入肽中,研究人员可以研究其独特的侧链对蛋白质结构和功能的影响。 这可能导致开发具有新功能或增强功能的蛋白质,例如提高稳定性或改变结合亲和力 。

药理学:药物中间体

该化合物是药物制造中宝贵的中间体。它能够进行各种化学反应,可以产生各种具有药理活性的分子。 这种多功能性对于开发新药物和改进现有药物至关重要 。

有机合成:化学前体

有机化学家可以使用 3-氨基-3-(3-乙氧基-4-甲氧基苯基)丙酸作为合成复杂有机分子的前体。 其反应性基团使其能够参与缩合反应,这是构建更大、更复杂结构的基础 。

材料科学:先进材料开发

在材料科学中,该化合物的独特性质可用于开发先进材料。 例如,将其掺入聚合物中可能会导致具有新颖特性的材料,例如提高耐用性或与光或其他形式的能量发生特定相互作用 。

分析化学:色谱标准品

最后,在分析化学中,由于其独特的化学特征,该化合物可以用作色谱分析的标准品。 它可以帮助校准仪器或作为复杂混合物定量中的参考化合物 。

安全和危害

未来方向

作用机制

Target of Action

The primary targets of 3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid are currently unknown. This compound is a derivative of amino acids, suggesting it may interact with proteins or enzymes in the body .

Mode of Action

It’s known that amino acids can interact with various biological targets, influencing their function and potentially leading to changes in cellular processes .

Biochemical Pathways

As an amino acid derivative, it could potentially be involved in protein synthesis or other amino acid-related pathways .

Pharmacokinetics

As an amino acid derivative, it’s likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

Given its structure, it may interact with various cellular targets, potentially influencing cellular function .

属性

IUPAC Name |

3-amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c1-3-17-11-6-8(4-5-10(11)16-2)9(13)7-12(14)15/h4-6,9H,3,7,13H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTQCVSLHXUMLGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(CC(=O)O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399341 | |

| Record name | 3-amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201408-36-8 | |

| Record name | 3-amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(4-Fluoro-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine](/img/structure/B1308322.png)

![2-[(4-Nitrophenyl)sulfanyl]pyridine](/img/structure/B1308342.png)

![methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B1308348.png)